(2-Chloro-4,6-dimethylphenyl)boronic acid
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Overview
Description
(2-Chloro-4,6-dimethylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and dimethyl-substituted phenyl ring. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethylphenyl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,6-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-4,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Chloro-4,6-dimethylphenyl)boronic acid can be compared with other similar compounds, such as:
2,6-Dimethylphenylboronic Acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2,4-Dichlorophenylboronic Acid: Contains an additional chlorine atom, which can influence its reactivity and selectivity in chemical reactions.
2,6-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of methyl groups, affecting its electronic properties and reactivity.
The unique combination of chlorine and dimethyl substituents in this compound makes it a versatile and valuable compound in various chemical applications.
Properties
Molecular Formula |
C8H10BClO2 |
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Molecular Weight |
184.43 g/mol |
IUPAC Name |
(2-chloro-4,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3 |
InChI Key |
TVSGVVZZLGDIQH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C)C)(O)O |
Origin of Product |
United States |
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